(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often require refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Tryptophan: An essential amino acid and precursor to serotonin. Compared to these compounds, (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(4-methoxyphenyl)prop-2-en-1-one has a unique structure that may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C29H28N2O3 |
---|---|
Molecular Weight |
452.5g/mol |
IUPAC Name |
(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H28N2O3/c1-34-25-13-10-22(11-14-25)29(33)15-12-23-18-31(28-9-5-3-7-26(23)28)20-24(32)19-30-17-16-21-6-2-4-8-27(21)30/h2-15,18,24,32H,16-17,19-20H2,1H3/b15-12+ |
InChI Key |
INQWCQJCCIBZRS-NTCAYCPXSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCC5=CC=CC=C54)O |
Origin of Product |
United States |
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